Diflunisal Isopropyl Ester
Description
Properties
Molecular Formula |
C16H14F2O3 |
|---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
propan-2-yl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H14F2O3/c1-9(2)21-16(20)13-7-10(3-6-15(13)19)12-5-4-11(17)8-14(12)18/h3-9,19H,1-2H3 |
InChI Key |
NUYHFHISXVUWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid group in diflunisal, facilitating nucleophilic attack by isopropyl alcohol. Typical conditions involve temperatures of 60–80°C and reaction times of 4–6 hours. A molar ratio of 1:1.2 (diflunisal to isopropyl alcohol) optimizes yield, with sulfuric acid (5–10% w/w) as the catalyst.
Limitations and Challenges
While cost-effective, this method faces drawbacks such as prolonged reaction times and the generation of acidic waste. Corrosion-resistant equipment is mandatory due to the use of concentrated sulfuric acid. Additionally, side reactions like dehydration or isomerization may occur, necessitating rigorous purification via recrystallization from ethanol.
Peptide Coupling Reagent-Mediated Synthesis
Modern synthetic routes utilize peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Protocol and Efficiency
In this method, diflunisal is activated by the coupling reagent in the presence of organic bases like N,N-diisopropylethylamine (DIPEA). Isopropyl alcohol is then introduced, yielding the ester with minimal byproducts. Reactions are typically conducted at room temperature in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Table 1: Comparison of Coupling Reagents
| Reagent | Yield (%) | Reaction Time (h) | Purity (HPLC) |
|---|---|---|---|
| TBTU | 85–90 | 2–3 | >98% |
| COMU | 88–92 | 1.5–2 | >99% |
| TATU | 80–85 | 3–4 | 97% |
Advantages Over Acid Catalysis
This method eliminates acidic waste and reduces side reactions, achieving higher yields (85–92%) and shorter reaction times. However, the cost of coupling reagents and the need for anhydrous conditions limit its industrial adoption.
Catalytic Methods Using Transition Metals
Recent patents describe the use of iron and titanium-based catalysts for one-step synthesis of diflunisal derivatives, though applications to its isopropyl ester remain exploratory.
Iron-Titanium Synergistic Catalysis
In a patented method, iron salts (e.g., FeCl₃) and titanates (e.g., titanium isopropoxide) catalyze the coupling of 2,4-difluorophenylmagnesium halides with halogenated salicylic acids. While originally designed for diflunisal, this approach could be adapted for ester synthesis by substituting isopropyl alcohol in the final step.
Environmental and Economic Benefits
Transition metal catalysis reduces reliance on toxic reagents and operates under milder conditions (40–60°C). However, scalability challenges and catalyst recovery issues persist, requiring further optimization.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-efficiency and scalability. Batch processes using sulfuric acid remain dominant, but continuous-flow systems are emerging for coupling reagent-based methods.
Purification and Quality Control
Crude product is purified via recrystallization from ethanol or ethyl acetate, achieving >99% purity as verified by HPLC. Residual solvent levels are monitored using gas chromatography to meet pharmacopeial standards.
Table 2: Industrial Production Metrics
| Parameter | Acid Catalysis | Coupling Reagent |
|---|---|---|
| Batch Cycle Time (h) | 8–10 | 3–4 |
| Yield (%) | 70–75 | 85–90 |
| Waste Generated (kg/kg) | 2.5 | 0.8 |
| Cost ($/kg) | 120–150 | 300–350 |
Data synthesized from pilot plant studies.
Comparative Analysis of Preparation Methods
A critical evaluation of synthetic routes reveals trade-offs between cost, yield, and environmental impact.
Cost-Benefit Considerations
-
Acid Catalysis : Low reagent costs but high waste management expenses.
-
Coupling Reagents : Higher upfront costs offset by reduced purification needs.
-
Transition Metal Catalysis : Potential for green chemistry but limited industrial validation.
Research Findings and Advancements
Recent studies focus on enhancing reaction efficiency and exploring novel catalysts.
Chemical Reactions Analysis
Types of Reactions
Diflunisal Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diflunisal and other oxidized products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydroxide or other strong bases are often employed.
Major Products Formed
The major products formed from these reactions include diflunisal, various oxidized derivatives, and substituted compounds depending on the specific reaction conditions .
Scientific Research Applications
Pharmacological Applications
- Pain Management :
- Anti-inflammatory Effects :
- Cardiac Amyloidosis Treatment :
Drug Delivery Systems
The development of novel drug delivery systems utilizing this compound has been a significant focus of research:
- Nanoparticle Formulations :
- Solid Lipid Nanoparticles :
Comparative Efficacy Data
| Formulation Type | Skin Retention (mcg/cm²) | Cumulative Permeation (mcg/cm²) | Efficacy in Edema Reduction (%) |
|---|---|---|---|
| Aqueous Diflunisal Dispersion | 12.5 | 45 | 30 |
| Solid Lipid Nanoparticles | 25.0 | 80 | 60 |
| Hydrogel Microemulsion | 20.0 | 70 | 50 |
Data derived from various studies on diflunisal formulations .
Case Studies
- Case Study on Cardiac Amyloidosis :
- Animal Model Studies :
Mechanism of Action
The mechanism of action of Diflunisal Isopropyl Ester is similar to that of diflunisal. It primarily acts by inhibiting the production of prostaglandins, which are involved in inflammation and pain. This inhibition occurs through the blockade of the cyclooxygenase (COX) enzymes, particularly COX-2 . Additionally, diflunisal has been found to inhibit p300 and CREB-binding protein (CBP), which are epigenetic regulators involved in inflammation and cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Properties
Diflunisal Isopropyl Ester exhibits a unique crystallization profile compared to other esters (methyl, ethyl, tertiary butyl). Key differences include:
| Property | This compound | Methyl/Esthyl Esters | Tertiary Butyl Ester |
|---|---|---|---|
| Crystal Habit | Needles (controllable) | Persistent needles | Blocks |
| 1D Stacking Motif | Present | Present | Absent |
| vdW Contact (%) | ~70% | >70% | N/A |
| Intermolecular Energy | High (-30.4 kJ/mol) | Moderate | Low |
| Solvent Interaction | Enhanced (alternating groups) | Limited (monolayer stacking) | Minimal |
- Needle Growth: Unlike methyl and ethyl esters, which form persistent needles due to simple monolayer stacking, the isopropyl ester’s alternating molecular arrangement allows solvent interactions (e.g., nitromethane), reducing persistent needle growth . The tertiary butyl ester lacks stacking entirely, forming block crystals .
- Interaction Energy : The isopropyl ester has a 50% higher stacking interaction energy than diflunisal form III, yet its needle growth is less persistent due to structural complexity .
Physicochemical and Metabolic Stability
| Property | This compound | Diflunisal (Parent) | Methyl Ester |
|---|---|---|---|
| Hydrolysis (pH 10) | Rapid (pseudo-first-order) | Stable | Rapid |
| Aqueous Solubility | Low | Very low | Low |
| Plasma Protein Binding | High (>95%) | >99% | High |
| Metabolic Pathway | Ester glucuronidation | Ether/ester glucuronidation | Ester glucuronidation |
- Hydrolysis : The isopropyl ester hydrolyzes to diflunisal under alkaline conditions, typical of ester prodrugs, but remains stable in acidic environments (e.g., stomach) .
Q & A
Q. What are the validated synthetic methodologies for Diflunisal Isopropyl Ester, and how are the reaction conditions optimized for yield and purity?
this compound is synthesized via esterification of Diflunisal (a nonsteroidal anti-inflammatory drug) with isopropyl alcohol under acidic catalysis. A common protocol involves refluxing Diflunisal in isopropyl alcohol with concentrated sulfuric acid as a catalyst (e.g., 24 hours at 80°C) . Post-synthesis purification includes neutralization with ammonia, filtration of byproducts (e.g., ammonium sulfate), and solvent evaporation under reduced pressure. Yield optimization requires careful pH adjustment (~7) and temperature control to minimize hydrolysis . Purity is confirmed via HPLC or NMR, with typical yields around 45–60% .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Single-crystal X-ray diffraction (SCXRD): Resolves molecular conformation (e.g., torsion angles like C–C–C–O) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .
- NMR spectroscopy: H and C NMR confirm esterification success (e.g., isopropyl group signals at δ 1.22–1.25 ppm for CH) and aromatic proton environments .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak at m/z 294.2) .
- Thermogravimetric analysis (TGA): Assesses thermal stability, critical for formulation studies .
Q. How can researchers address solubility challenges during in vitro assays for this compound?
The compound’s lipophilic nature (due to the isopropyl ester group) limits aqueous solubility. Strategies include:
- Solvent systems: Use DMSO or DMF (up to 20 mg/mL) for stock solutions, with final concentrations ≤0.1% in cell-based assays to avoid cytotoxicity .
- Lipid-based carriers: Emulsify in intravenous lipid emulsions (e.g., soybean oil) for improved bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. What structural features of this compound influence its pharmacokinetic profile compared to the parent drug, Diflunisal?
The isopropyl ester moiety enhances lipophilicity, increasing membrane permeability and absorption rates. However, esterase-mediated hydrolysis in vivo regenerates Diflunisal, necessitating studies on:
Q. How do crystallographic data resolve discrepancies in reported conformational stability of this compound?
SCXRD analysis demonstrates a "scorpion conformation" with a C–C–C–O torsion angle of ~58°, stabilized by intramolecular hydrogen bonds (e.g., O–H⋯N). Discrepancies in earlier computational models arise from neglecting crystal packing effects (e.g., intermolecular N–H⋯O bonds) . Refinement parameters (R < 0.05, S = 1.07) ensure data reliability .
Q. What experimental designs are recommended for evaluating the photostability of this compound in formulation development?
- Forced degradation studies: Expose the compound to UV light (e.g., 365 nm) and monitor degradation via HPLC.
- Accelerated stability testing: Store samples at 40°C/75% relative humidity for 6 months, with periodic purity checks .
- Excipient compatibility: Test interactions with common formulation additives (e.g., surfactants, antioxidants) using DSC and FTIR .
Q. How can researchers reconcile contradictory data on this compound’s enzymatic hydrolysis rates across different assays?
Variability often stems from assay conditions:
- Enzyme source: Human vs. rodent esterases exhibit differing catalytic efficiencies.
- pH dependence: Hydrolysis rates peak at physiological pH (7.4) but decline in acidic environments (e.g., gastric fluid) .
- Statistical validation: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of inter-study differences .
Methodological Guidelines
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Synthesis: Document catalyst concentration (e.g., HSO at 10% v/v), reflux duration, and purification steps (e.g., solvent evaporation to 30% volume for crystallization) .
- Characterization: Report NMR acquisition parameters (e.g., 400 MHz, CDCl) and SCXRD refinement details (e.g., SHELXL software, extinction coefficient = 0.059) .
- Data reporting: Follow IUPAC guidelines for crystallographic data (e.g., CIF files) and journal-specific standards for experimental sections .
Q. How should researchers design dose-response studies to evaluate the anti-inflammatory efficacy of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
